
Benzene, 1-chloro-4-(3,3-dichlorobutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-4-(3,3-dichlorobutyl)- is an organic compound with the molecular formula C10H11Cl3 It is a derivative of benzene, where a chlorine atom and a 3,3-dichlorobutyl group are substituted at the 1 and 4 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(3,3-dichlorobutyl)- typically involves the chlorination of 4-(3,3-dichlorobutyl)benzene. This can be achieved through electrophilic aromatic substitution reactions, where benzene undergoes chlorination in the presence of a chlorine source and a catalyst, such as ferric chloride (FeCl3) or aluminum chloride (AlCl3) .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: Benzene, 1-chloro-4-(3,3-dichlorobutyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles like OH-, NH2, under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-4-(3,3-dichlorobutyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of chlorinated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-4-(3,3-dichlorobutyl)- involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The chlorine atoms and the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and molecular targets depend on the context of its application, such as in chemical synthesis or biological studies.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,4-dichloro-
- Benzene, 1-chloro-4-(trichloromethyl)-
- Benzene, 1-chloro-3-(dichloromethyl)-
Comparison: Benzene, 1-chloro-4-(3,3-dichlorobutyl)- is unique due to the presence of the 3,3-dichlorobutyl group, which imparts distinct chemical properties compared to other chlorinated benzene derivatives.
Eigenschaften
CAS-Nummer |
147288-21-9 |
|---|---|
Molekularformel |
C10H11Cl3 |
Molekulargewicht |
237.5 g/mol |
IUPAC-Name |
1-chloro-4-(3,3-dichlorobutyl)benzene |
InChI |
InChI=1S/C10H11Cl3/c1-10(12,13)7-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
VGEVQCOZYSLJMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=C(C=C1)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)

![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)
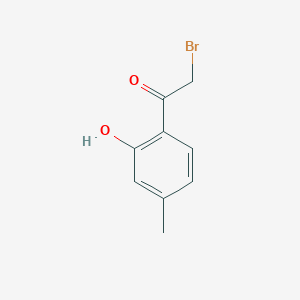
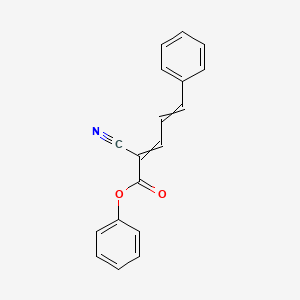
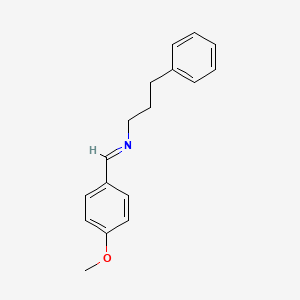
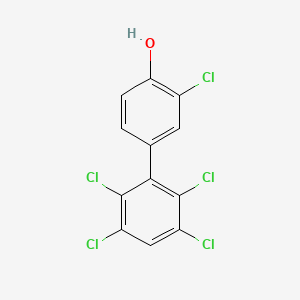
![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
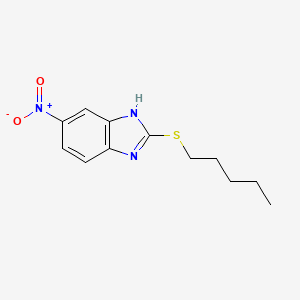
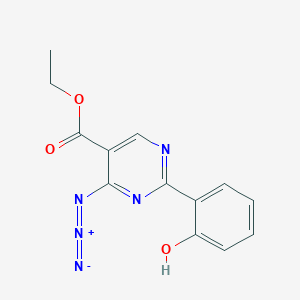
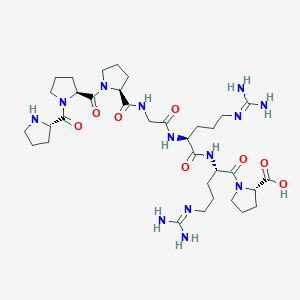
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)

